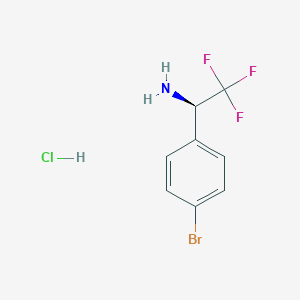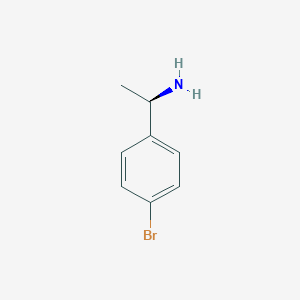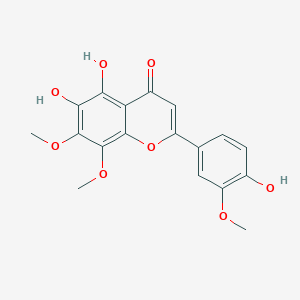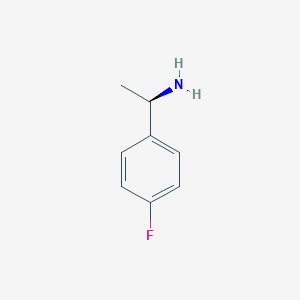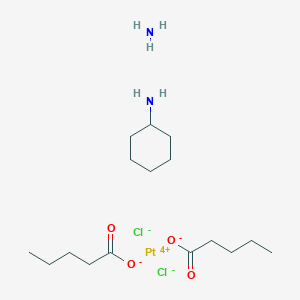
Acddp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acddp (2-amino-3-carboxy-1,4-naphthoquinone) is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Mécanisme D'action
The mechanism of action of Acddp is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. Acddp has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
Acddp has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and the suppression of tumor growth. The compound has also been shown to induce the production of cytokines and chemokines, which play a crucial role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Acddp in lab experiments is its ability to induce DNA damage and apoptosis in cancer cells. This makes it a valuable tool for investigating the mechanisms of action of cancer drugs and developing new cancer therapies. However, one of the limitations of using Acddp is its potential toxicity, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on Acddp. One of the areas of interest is the development of new cancer therapies based on the compound. Another direction is the investigation of the molecular mechanisms of action of Acddp and its potential applications in other biological processes. Additionally, the development of new synthesis methods for Acddp and its analogs could lead to the discovery of new compounds with improved biological activity.
Conclusion:
Acddp is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. The synthesis method of Acddp is well-established, and the compound has been used in various studies to investigate the mechanisms of action of different biological processes. While there are some limitations to its use, Acddp has the potential to lead to the development of new cancer therapies and the discovery of new compounds with improved biological activity.
Méthodes De Synthèse
Acddp can be synthesized by the reaction of 2-amino-3-chloro-1,4-naphthoquinone with sodium cyanide in the presence of a catalyst. The resulting compound is then hydrolyzed to yield Acddp. The synthesis of Acddp is a well-established method and has been reported in various scientific publications.
Applications De Recherche Scientifique
Acddp has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. Acddp has been used in various studies to investigate the mechanisms of action of different biological processes, including DNA damage and repair, oxidative stress, and apoptosis.
Propriétés
Numéro CAS |
129580-64-9 |
|---|---|
Nom du produit |
Acddp |
Formule moléculaire |
C16H34Cl2N2O4Pt |
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
azane;cyclohexanamine;pentanoate;platinum(4+);dichloride |
InChI |
InChI=1S/C6H13N.2C5H10O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2-3-4-5(6)7;;;;/h6H,1-5,7H2;2*2-4H2,1H3,(H,6,7);2*1H;1H3;/q;;;;;;+4/p-4 |
Clé InChI |
VTOVJWCDWALFGL-UHFFFAOYSA-J |
SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
SMILES canonique |
CCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
Synonymes |
azane, cyclohexanamine, pentanoate, platinum(+4) cation, dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



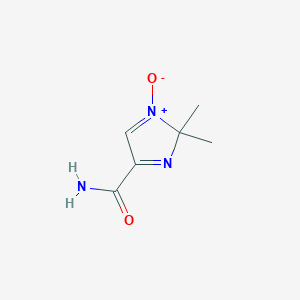
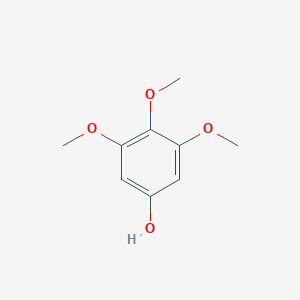
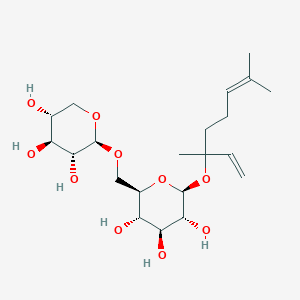
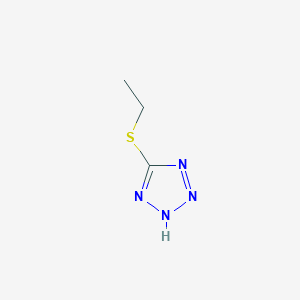

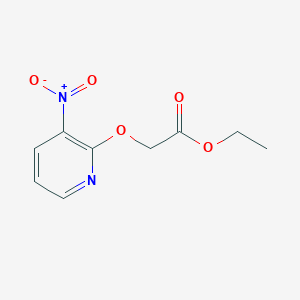
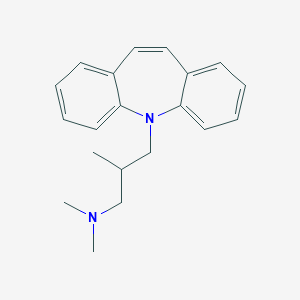
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
